molecular formula C10H14N4O4S2 B2557267 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 294853-34-2

2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No. B2557267
CAS RN: 294853-34-2
M. Wt: 318.37
InChI Key: BSHCLLFRBJWOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C10H14N4O4S2 and a molecular weight of 318.37256 .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholinoacetyl group attached to a thiadiazolyl group, which is further attached to an acetic acid group via a sulfanyl linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound can be found in chemical databases .

Scientific Research Applications

  • Carbonic Anhydrase Inhibitors

    • Research shows that certain sulfonamides, including derivatives with structures related to 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid, have been studied as inhibitors of carbonic anhydrase isozymes. These compounds are significant due to their potential role in inhibiting tumor-associated isozymes, which can be critical in cancer research and treatment (Turkmen et al., 2005).
  • Anticancer Properties

    • A study focused on the pharmacophore hybridization approach utilized a compound structurally similar to this compound. This approach is used in the design of drug-like small molecules with potential anticancer properties, highlighting the relevance of such compounds in cancer research (Yushyn et al., 2022).
  • Antitubercular and Antifungal Activities

    • Derivatives of 1,3,4-thiadiazole, which include structures related to this compound, have been synthesized and evaluated for their antitubercular and antifungal activities. Some of these compounds displayed significant activity against tuberculosis and fungal infections, indicating their potential in developing new treatments (Syed et al., 2013).
  • Glutaminase Inhibitors

    • Compounds with structural similarities to this compound have been studied as glutaminase inhibitors. These inhibitors are essential in understanding and potentially treating certain types of cancer, as glutaminase plays a critical role in cancer cell metabolism (Shukla et al., 2012).
  • Antimicrobial Agents

    • Research into derivatives of 1,3,4-thiadiazole, which include compounds similar to this compound, has shown their potential as antimicrobial agents. These compounds have been evaluated against various bacterial and fungal strains, indicating their importance in developing new antimicrobial therapies (Sah et al., 2014).

Future Directions

The future directions for this compound could involve further studies on its synthesis, reactivity, and potential applications. Similar compounds have shown promising results in inhibitory activities against various enzymes, suggesting potential therapeutic applications .

properties

IUPAC Name

2-[[5-[(2-morpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4S2/c15-7(5-14-1-3-18-4-2-14)11-9-12-13-10(20-9)19-6-8(16)17/h1-6H2,(H,16,17)(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHCLLFRBJWOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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